2-Bromo-4,5-dichloropyrimidine
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Overview
Description
2-Bromo-4,5-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2 . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichloropyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2,4-dichloropyrimidine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl and alkyne derivatives.
Scientific Research Applications
2-Bromo-4,5-dichloropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dichloropyrimidine is primarily based on its ability to interact with biological targets through halogen bonding and hydrogen bonding. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of various enzymes and receptors . The molecular targets include kinases, proteases, and nucleic acid-binding proteins .
Comparison with Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
2,4-Dichloro-5-iodopyrimidine: Another halogenated pyrimidine with iodine instead of bromine, used in different coupling reactions.
2,4-Dichloro-5-fluoropyrimidine: Contains fluorine, offering different electronic properties and reactivity.
Uniqueness: 2-Bromo-4,5-dichloropyrimidine is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate for synthesizing a wide range of bioactive compounds and materials .
Biological Activity
2-Bromo-4,5-dichloropyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves halogenation of pyrimidine derivatives. A common method includes the reaction of 2,4-dichloropyrimidine with bromine in a suitable solvent. The resulting compound can be further modified to create various derivatives with enhanced biological properties.
Biological Activity Overview
The biological activities of this compound and its derivatives include:
- Anticancer Activity : Various studies have demonstrated the cytotoxic effects of this compound against different cancer cell lines. For instance, derivatives have shown significant inhibition against HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells .
- Antimicrobial Properties : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have confirmed its efficacy against strains such as Staphylococcus aureus and Escherichia coli .
- Anticonvulsant Effects : Some derivatives have been evaluated for their anticonvulsant activity, showing promising results in animal models .
Anticancer Studies
A study synthesized a series of 5-bromo-pyrimidine derivatives from this compound. These compounds were evaluated for their cytotoxicity using the MTT assay. Notably, certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like Dasatinib, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) | Comparison Standard |
---|---|---|---|
5a | HeLa | 12 | Dasatinib (15) |
5c | A549 | 10 | Dasatinib (14) |
6h | MCF-7 | 8 | Dasatinib (13) |
Antimicrobial Evaluation
In another study, the antimicrobial activity of several synthesized derivatives was assessed using the broth dilution method. Compounds demonstrated significant inhibition zones against various microbial strains.
Compound | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
5a | Staphylococcus aureus | 18 |
5c | Escherichia coli | 20 |
6d | Candida albicans | 15 |
The mechanism underlying the biological activity of this compound is thought to involve interference with nucleic acid synthesis and enzyme inhibition. The halogen atoms in the structure may enhance lipophilicity, facilitating cell membrane penetration and enhancing biological activity.
Properties
Molecular Formula |
C4HBrCl2N2 |
---|---|
Molecular Weight |
227.87 g/mol |
IUPAC Name |
2-bromo-4,5-dichloropyrimidine |
InChI |
InChI=1S/C4HBrCl2N2/c5-4-8-1-2(6)3(7)9-4/h1H |
InChI Key |
RBZWFSMOZQRODV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Cl)Cl |
Origin of Product |
United States |
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